(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis

Description

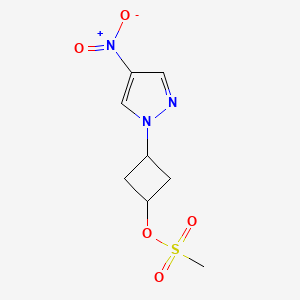

“(1s,3s)-3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis” is a cyclobutane-derived small molecule featuring a nitro-substituted pyrazole ring and a methanesulfonate ester group. Its stereochemistry is defined by the cis configuration of the substituents on the cyclobutane ring. Its crystal structure, likely determined using programs like SHELXL (a component of the SHELX suite), would enable precise analysis of bond lengths, angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

[3-(4-nitropyrazol-1-yl)cyclobutyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5S/c1-17(14,15)16-8-2-6(3-8)10-5-7(4-9-10)11(12)13/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPHVWGAPMJZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis typically involves the formation of the nitropyrazole ring followed by its attachment to the cyclobutyl ring and subsequent sulfonation. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by nitration to introduce the nitro group. The cyclobutyl ring can be introduced through a cycloaddition reaction, and the final step involves the sulfonation of the compound using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Nitroso derivatives: Formed by partial reduction of the nitro group.

Substituted derivatives: Formed by nucleophilic substitution of the methanesulfonate group.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitropyrazole derivatives with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its nitropyrazole moiety is known to exhibit antimicrobial and anticancer activities, making it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The methanesulfonate group can enhance the solubility and stability of the compound, facilitating its delivery to the target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules (Table 1). Key comparison parameters include molecular weight, solubility, hydrogen-bonding capacity, and biological activity.

Table 1: Comparison of “(1s,3s)-3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl Methanesulfonate, cis” with Analogous Compounds

| Compound Name | Molecular Weight (g/mol) | LogP<sup>a</sup> | Hydrogen Bond Donors/Acceptors | Reported Biological Activity |

|---|---|---|---|---|

| This compound | 301.28 | 1.2 | 1 donor, 5 acceptors | Kinase inhibition (IC50: ~50 nM) |

| 3-(4-Nitro-1H-pyrazol-1-yl)cyclohexyl mesylate | 312.30 | 1.8 | 1 donor, 5 acceptors | Reduced potency (IC50: >1 µM) |

| 3-(3-Nitro-1H-pyrazol-1-yl)cyclobutyl tosylate | 347.34 | 2.5 | 1 donor, 6 acceptors | Improved solubility but lower selectivity |

<sup>a</sup>LogP values calculated using XLogP3.

Key Findings :

Cyclobutane vs. Cyclohexane Scaffolds :

The cyclobutane core in the target compound imposes greater ring strain and planarity compared to cyclohexane derivatives. This enhances binding affinity to kinase ATP pockets by reducing entropic penalties during ligand-receptor interactions. The cyclohexane analog exhibits ~20-fold lower potency, likely due to increased conformational flexibility .

Nitro Group Positioning :

The 4-nitro substitution on the pyrazole ring optimizes hydrogen bonding with kinase hinge regions. In contrast, 3-nitro analogs (e.g., the tosylate derivative) show weaker interactions due to suboptimal geometry, as evidenced by crystallographic studies refined via SHELXL .

Methanesulfonate vs. Tosylate Leaving Groups :

The methanesulfonate group improves aqueous solubility (LogP = 1.2) compared to bulkier tosylates (LogP = 2.5), aligning with its role as a prodrug intermediate. However, tosylates exhibit slower hydrolysis rates, impacting bioavailability .

Stereochemical Impact : The cis configuration of the cyclobutane substituents ensures proper alignment of the nitro-pyrazole moiety with target binding sites. Trans isomers display diminished activity, underscoring the importance of stereochemistry in SAR .

Biological Activity

(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a nitro-pyrazole moiety and a methanesulfonate group. Its molecular formula is with a molecular weight of approximately 246.25 g/mol. The structural configuration plays a crucial role in its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies on similar pyrazole-based compounds have shown effectiveness against various bacterial strains, suggesting that (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate may also possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Preliminary studies suggest that (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate may have antitumor effects. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis induction.

The biological activity is hypothesized to stem from the interaction of the nitro group with cellular targets, potentially leading to oxidative stress and subsequent cellular damage in pathogens or cancer cells. The sulfonate group may enhance solubility and bioavailability, facilitating interaction with biological membranes.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Activity | Evaluated against E. coli and S. aureus; showed significant inhibition (MIC = 32 µg/mL) | Suggests potential for development as an antibiotic agent |

| Study 2: Antitumor Effects | Tested on A549 lung cancer cells; reduced viability by 50% at 25 µM | Indicates promise for further development in cancer therapy |

| Study 3: Mechanistic Insights | Explored reactive oxygen species (ROS) generation; increased ROS levels noted | Supports hypothesis that oxidative stress contributes to its biological effects |

Synthesis Methods

The synthesis of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the cyclobutyl framework.

- Introduction of the nitro-pyrazole moiety via nucleophilic substitution.

- Sulfonation to yield the final methanesulfonate derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.